
2-(Boc-amino)-4-methylpentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Boc-amino)-4-methylpentylamine” is a compound that involves Boc (tert-butyl carbamate), a commonly used protective group for amines . The Boc group plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The 3D structure of Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Scientific Research Applications
Synthetic Strategies and Organic Synthesis
Intermediates in Synthesis of Protected Amino Acids : A strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids using derivatives similar to 2-(Boc-amino)-4-methylpentylamine showcases the role of such compounds in synthesizing complex amino acids with potential applications in peptide synthesis and drug development (Temperini et al., 2020).
Polymer Chemistry : The synthesis of new 2-oxazoline monomers with Boc-protected amino functions for the development of homopolymers and copolymers illustrates the application of these compounds in creating novel materials with potential uses in biomedical and industrial fields (Cesana et al., 2006).
Medicinal Chemistry and Drug Development
- Peptide Mimics and Foldamers : Unnatural amino acids and derivatives are used to mimic the structure and function of peptides, enabling the creation of foldamers with unique biochemical properties and potential therapeutic applications. These compounds can form beta-sheet-like hydrogen-bonded dimers, offering a foundation for developing novel bioactive molecules (Nowick et al., 2000).
Material Science and Engineering
- Responsive Polymers : The synthesis of amino acid-based pH-responsive chiral polymers demonstrates the use of Boc-protected amino acid derivatives in creating materials that can respond to environmental changes. Such polymers have potential applications in drug delivery systems and biosensors (Bauri et al., 2013).
Analytical and Structural Chemistry
- NMR Probes and Medicinal Chemistry : Derivatives have been developed to incorporate into peptides for sensitive detection using NMR, facilitating studies in structural biology and the development of NMR probes for investigating biological processes (Tressler et al., 2014).
Mechanism of Action
Target of Action
It’s known that boc-protected amines, like 2-(boc-amino)-4-methylpentylamine, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis .
Mode of Action
The mode of action of 2-(Boc-amino)-4-methylpentylamine involves its Boc (tert-butoxycarbonyl) group. This group is a carbamate, which serves as a protective group for amines in organic synthesis . The Boc group is stable towards most nucleophiles and bases, making it suitable for various reactions . When the Boc-protected amine is used in a reaction, the Boc group can be removed under acidic conditions, revealing the amine for subsequent reactions .
Biochemical Pathways
Boc-protected amines are known to be involved in various organic synthesis pathways . For instance, they can participate in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 2-(Boc-amino)-4-methylpentylamine’s action would depend on the specific context of its use in organic synthesis. Generally, the introduction of a Boc-protected amine into a reaction can enable the synthesis of various compounds .
Action Environment
The action, efficacy, and stability of 2-(Boc-amino)-4-methylpentylamine can be influenced by various environmental factors. For instance, the Boc group’s stability can be affected by the pH of the environment . Furthermore, the reaction conditions, such as temperature and solvent, can also impact the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNGQAKAKFXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-4-methylpentylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

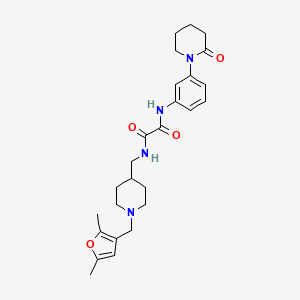

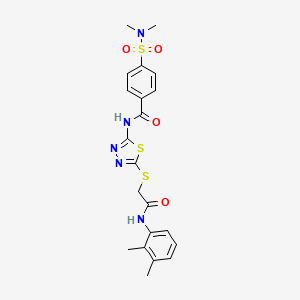
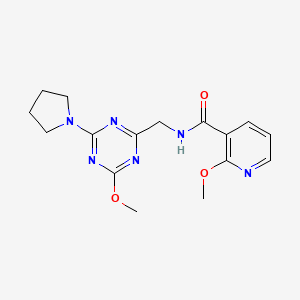
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)
![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)
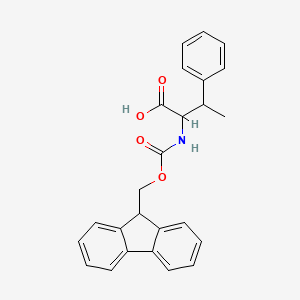


![3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2689130.png)
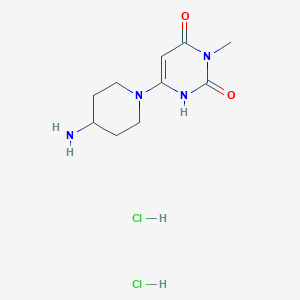
![2-Chloro-N-[1-(2-methylsulfanylphenyl)propan-2-yl]acetamide](/img/structure/B2689133.png)
![6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689134.png)
